3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
CAS No.: 929975-30-4
Cat. No.: VC5028030
Molecular Formula: C13H9FO2S
Molecular Weight: 248.27
* For research use only. Not for human or veterinary use.
![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid - 929975-30-4](/images/structure/VC5028030.png)
Specification
CAS No. | 929975-30-4 |
---|---|
Molecular Formula | C13H9FO2S |
Molecular Weight | 248.27 |
IUPAC Name | (E)-3-[5-(4-fluorophenyl)thiophen-2-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C13H9FO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Standard InChI Key | XTWCWHWCDDPEAK-SOFGYWHQSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)F |
Introduction
Synthesis Methods
The synthesis of 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid could involve several steps, starting with the formation of the thiophene ring and its substitution with the fluorophenyl group. This might be achieved through cross-coupling reactions such as Suzuki or Heck reactions. The acrylic acid moiety could then be introduced via a condensation reaction with an appropriate aldehyde or through a Wittig reaction.
Step | Reaction Type | Reagents |
---|---|---|
1. Formation of Thiophene Ring | Cyclization | Thiophene precursors |
2. Introduction of Fluorophenyl Group | Cross-Coupling (Suzuki) | 4-Fluorophenylboronic acid, catalyst |
3. Introduction of Acrylic Acid Moiety | Condensation/Wittig | Acrylic aldehyde or phosphorane |
Potential Biological Activities
While specific biological activity data for 3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid is not available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, thiophene derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer activities . The presence of a fluorophenyl group could enhance lipophilicity and influence the compound's interaction with biological targets.
Potential Activity | Mechanism |
---|---|
Antioxidant | Radical scavenging |
Anti-inflammatory | Inhibition of inflammatory pathways |
Anticancer | Interference with cell proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume